4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid
Overview
Description
4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid is an organic compound featuring a cyclohexene ring substituted with a carboxylic acid group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and 4-chlorobenzene.
Reaction Conditions: A Friedel-Crafts acylation reaction is employed, where cyclohexene reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, where substituents like nitro groups (NO2) can be introduced using nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Nitrating agents, sulfuric acid (H2SO4), nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of nitro groups or other electrophiles on the chlorophenyl ring.
Scientific Research Applications
4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, modulating their activity.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or block the activation of certain signaling pathways, leading to reduced inflammation.
Comparison with Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the cyclohexene ring.
4-Chlorophenoxyacetic acid: Contains a phenoxy group instead of a cyclohexene ring.
4-Chlorobenzoic acid: Similar aromatic ring but with a different carboxylic acid placement.
Uniqueness: 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid is unique due to its combination of a cyclohexene ring and a chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1,5-8,11H,2-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEVPYKWPGVGGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C(=O)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614302 | |
Record name | 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165317-79-3 | |
Record name | 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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